2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
CAS No.: 2202259-82-1
Cat. No.: VC5093651
Molecular Formula: C12H12ClN5O
Molecular Weight: 277.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2202259-82-1 |
|---|---|
| Molecular Formula | C12H12ClN5O |
| Molecular Weight | 277.71 |
| IUPAC Name | 2-[[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C12H12ClN5O/c13-10-4-14-12(15-5-10)17-6-9(7-17)8-18-11(19)2-1-3-16-18/h1-5,9H,6-8H2 |
| Standard InChI Key | FJRSYOTUVRIQJD-UHFFFAOYSA-N |
| SMILES | C1C(CN1C2=NC=C(C=N2)Cl)CN3C(=O)C=CC=N3 |
Introduction
The compound 2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic molecule that belongs to the class of heterocyclic compounds. It combines a pyrimidine ring with an azetidine and a dihydropyridazine moiety, making it a potential candidate for various biological activities due to its structural diversity.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the azetidine ring and its subsequent attachment to the pyrimidine and dihydropyridazine moieties. Detailed synthesis protocols may involve the use of protecting groups, coupling reactions, and careful control of reaction conditions to ensure high yields and purity.
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Formation of Azetidine Ring | Azetidine precursors | High pressure, catalysts |
| 2 | Attachment of Pyrimidine Moiety | 5-Chloropyrimidin-2-yl halide | Coupling agents, solvents |
| 3 | Formation of Dihydropyridazine Ring | Dihydropyridazine precursors | Heating, catalysts |
Biological Activity
Heterocyclic compounds like 2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific activity of this compound would depend on its ability to interact with biological targets such as enzymes or receptors.
Potential Applications
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Antimicrobial Agents: The presence of the pyrimidine ring, which is a common feature in many antimicrobial drugs, suggests potential activity against bacteria or viruses.
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Cancer Therapy: Compounds with similar structures have been explored for their anticancer properties, possibly through inhibition of specific kinases involved in cell proliferation.
Research Findings
While specific research findings on 2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one are not readily available, studies on related compounds provide insights into their potential biological activities. For instance, pyrimidine derivatives are known for their role in modulating kinase activity, which is crucial in treating diseases like cancer and immune disorders .
Data on Related Compounds
| Compound | Biological Activity | Target |
|---|---|---|
| Pyrimidine Derivatives | Kinase Inhibition | Cancer Cells |
| Azetidine Compounds | Antimicrobial Activity | Bacterial Cells |
| Dihydropyridazine Derivatives | Antiviral Activity | Viral Replication |
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